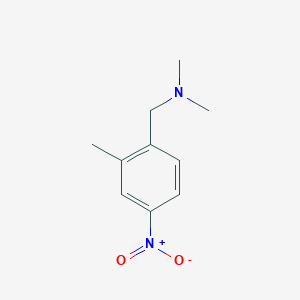
N,N,2-Trimethyl-4-nitrobenzenemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2-Trimethyl-4-nitrobenzenemethanamine: is an organic compound with the molecular formula C10H15N2O2 This compound is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a benzene ring, along with a methanamine group (-CH2NH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-Trimethyl-4-nitrobenzenemethanamine typically involves the nitration of N,N,2-trimethylbenzenemethanamine. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is usually conducted at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems. The reaction mixture is continuously stirred, and the nitrating agents are added gradually to maintain the desired reaction conditions. After the reaction is complete, the product is purified through recrystallization or distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: N,N,2-Trimethyl-4-nitrobenzenemethanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products Formed:
Reduction: N,N,2-Trimethyl-4-aminobenzenemethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N,N,2-Trimethyl-4-carboxybenzenemethanamine.
Aplicaciones Científicas De Investigación
N,N,2-Trimethyl-4-nitrobenzenemethanamine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N,2-Trimethyl-4-nitrobenzenemethanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular metabolism.
Comparación Con Compuestos Similares
N,N,4-Trimethylbenzenemethanamine: Similar structure but lacks the nitro group.
N,N,2-Trimethylbenzenemethanamine: Similar structure but lacks the nitro group.
N,N,2-Trimethyl-4-aminobenzenemethanamine: Similar structure but with an amino group instead of a nitro group.
Uniqueness: N,N,2-Trimethyl-4-nitrobenzenemethanamine is unique due to the presence of both nitro and methyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. The nitro group enhances its potential for reduction and substitution reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
126062-75-7 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(2-methyl-4-nitrophenyl)methanamine |
InChI |
InChI=1S/C10H14N2O2/c1-8-6-10(12(13)14)5-4-9(8)7-11(2)3/h4-6H,7H2,1-3H3 |
Clave InChI |
FTXLXRDKDNUWOR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromobenzo[d]thiazol-4-amine](/img/structure/B13940922.png)
![8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940924.png)
![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-pyrido[2,3-d]pyrimidin-6-yl-](/img/structure/B13940930.png)
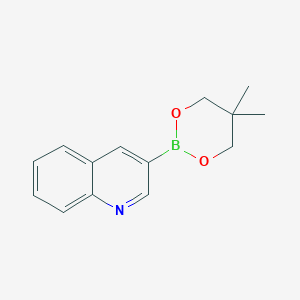
![(Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone](/img/structure/B13940934.png)
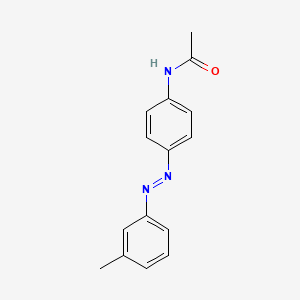
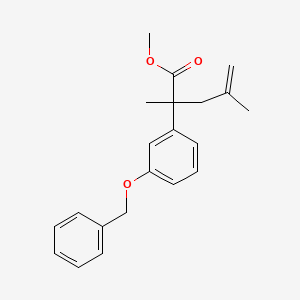
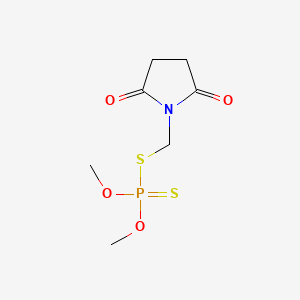
![tert-Butyl 3-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propylcarbamate](/img/structure/B13940977.png)
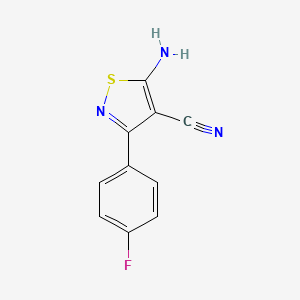

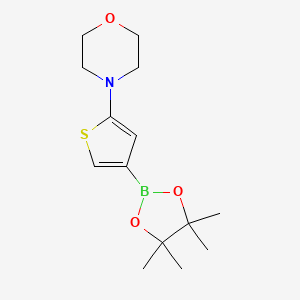
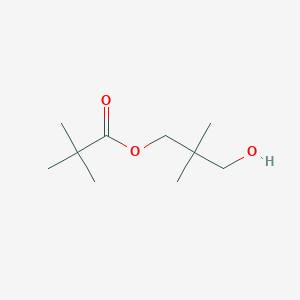
![3-Methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B13941012.png)
